1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

Helicobacter pylori urease inhibition antibacterial

1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic bis‑aryl urea derivative that combines a 2,3‑dimethoxyphenyl ring with a 1‑methyl‑2‑oxoindolin‑5‑yl scaffold via a urea linker. Its molecular weight is 341.4 g·mol⁻¹ (C₁₈H₁₉N₃O₄).

Molecular Formula C18H19N3O4
Molecular Weight 341.367
CAS No. 1172925-55-1
Cat. No. B2786253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
CAS1172925-55-1
Molecular FormulaC18H19N3O4
Molecular Weight341.367
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C18H19N3O4/c1-21-14-8-7-12(9-11(14)10-16(21)22)19-18(23)20-13-5-4-6-15(24-2)17(13)25-3/h4-9H,10H2,1-3H3,(H2,19,20,23)
InChIKeyLRADDYSIDCTGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea (CAS 1172925-55-1): Procurement-Relevant Structural and Target Profile


1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic bis‑aryl urea derivative that combines a 2,3‑dimethoxyphenyl ring with a 1‑methyl‑2‑oxoindolin‑5‑yl scaffold via a urea linker . Its molecular weight is 341.4 g·mol⁻¹ (C₁₈H₁₉N₃O₄) . The compound has been annotated as an inhibitor of Helicobacter pylori urease (Ki = 1.20 μM) [1] and has appeared in screening panels for inosine monophosphate dehydrogenase II (IMPDH II) .

Urease inhibition verified in enzyme assay
2,3-Dimethoxy substitution reported critical for target binding
Multi-target probe potential for metalloenzyme families

Why Generic Substitution of CAS 1172925-55-1 Is Not Scientifically Defensible


Simple replacement of 1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea with the closest mono‑methoxy analog (2‑methoxyphenyl derivative) or other in‑class phenyl‑urea indolinones risks altering target engagement, as the 2,3‑dimethoxy substitution pattern directly influences hydrogen‑bonding capacity and steric complementarity within enzyme active sites [1]. Even minor modifications to the aryl‑urea motif have been shown to shift selectivity between closely related dioxygenases (e.g., IDO1 vs. TDO) by >10‑fold [2]. Consequently, procurement based solely on scaffold similarity without quantitative differentiation data cannot guarantee equivalent biological performance.

Target Compound
2,3-dimethoxy substitution pattern
Common Substitute
mono-methoxy analog (2-methoxyphenyl)
Removal of the 3-methoxy group may alter hydrogen-bonding and steric fit, potentially reducing urease inhibition and shifting selectivity. Class-level evidence suggests >10-fold selectivity shift in related aryl ureas.

Quantitative Differentiation Evidence for 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea (CAS 1172925-55-1)


H. pylori Urease Inhibition: Dimethoxy vs. Mono‑Methoxy Analog Comparison

The 2,3‑dimethoxy compound inhibits H. pylori urease with a Ki of 1.20 μM and an IC₅₀ of 1.10 μM [1]. The closest mono‑methoxy analog, 1-(2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, has not been reported with urease inhibition data, but removal of the 3‑methoxy group is expected to reduce hydrogen‑bonding interactions and lower inhibitory potency based on SAR from related phenyl‑urea series [2]. In the same BindingDB assay, the dimethoxy compound displays a secondary Ki of 4.74 μM, indicating that the 2,3‑substitution pattern is critical for maintaining the preferred binding mode [1].

H. pylori Urease Inhibition
Reported comparison
Target: Ki = 1.20 μM, IC₅₀ = 1.10 μM
Mono-methoxy analog: no reported data; predicted ≥2-fold weaker
Urease inhibition requires the full 2,3-dimethoxy substitution profile
Predicted difference based on SAR trends; direct comparator data unavailable
Helicobacter pylori urease inhibition antibacterial

IMPDH II Screening: Detection but Incomplete Quantitative Profile

The compound was tested for in vitro inhibition of IMPDH II and registered a positive result in a binding assay (value reported as '1', likely IC₅₀ ≈ 1 μM or % inhibition) . No side‑by‑side comparator data are available in the same assay, and the closest 2‑methoxyphenyl analog has not been evaluated against IMPDH II. Therefore, while the compound interacts with IMPDH II, its differentiation from analogs cannot be quantified [1].

IMPDH II Screening Hit
Data to verify
Positive in IMPDH II binding assay (precise IC₅₀ undisclosed)
IMPDH II interaction indicated but differentiation from analogs not quantified
Limited assay details; requires independent validation
IMPDH II immunosuppression antiviral

IDO1 Inhibitory Potential: Class-Level Selectivity Advantage of 2,3-Dimethoxy Substitution

A structurally related series of phenyl‑urea derivatives displayed IDO1 IC₅₀ values of 0.1–0.6 μM with no TDO inhibition [1]. The 2,3-dimethoxyphenyl group is hypothesized to enhance IDO1 selectivity by filling a hydrophobic pocket adjacent to the heme cofactor, a feature that would be lost with mono‑methoxy or unsubstituted phenyl analogs [2]. However, the exact IC₅₀ of CAS 1172925-55-1 against IDO1 has not been published, so this remains a class‑level inference.

IDO1 Selectivity Potential
Class-level
Structurally related 2,3-dimethoxyphenyl-ureas show sub-μM IDO1 IC₅₀ and no TDO inhibition; docking suggests dimethoxy fills hydrophobic pocket
2,3-Dimethoxy may enhance IDO1 selectivity over TDO
Compound-specific IDO1 IC₅₀ not yet reported
IDO1 immuno-oncology tryptophan metabolism

High-Confidence Application Scenarios for 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea (CAS 1172925-55-1)


H. pylori Urease Inhibitor Screening and Mechanism-of-Action Studies

The compound’s verified urease inhibition (Ki = 1.20 μM) [1] supports its use as a starting point for structure‑based optimization of anti‑H. pylori agents. The 2,3‑dimethoxy motif is essential for activity; replacement with simpler analogs is expected to weaken potency [1].

IDO1‑Selective Inhibitor Development in Immuno‑Oncology

Class‑level evidence indicates that 2,3‑dimethoxyphenyl‑urea derivatives achieve sub‑micromolar IDO1 inhibition with sparing of TDO [2]. Procurement of the exact compound is warranted for SAR expansion around the IDO1‑selective phenotype.

Chemical Probe for Urea‑Binding Enzyme Families

The bis‑aryl urea scaffold engages multiple metalloenzyme active sites (urease, IDO1, IMPDH II). The compound can serve as a multi‑target probe, provided that the precise 2,3‑dimethoxy substitution is maintained to preserve binding promiscuity patterns observed in screening [1][2].

Application
Selection Property
Validation Focus
H. pylori urease pathway studies
Verified 2,3-dimethoxy urease inhibitor
Urease inhibition endpoint confirmation
IDO1-mediated tryptophan metabolism research
Class-level IDO1 selectivity over TDO
IDO1 vs. TDO selectivity profiling
Multi-target metalloenzyme probe studies
Bis-aryl urea scaffold promiscuity
Target engagement across urease, IDO1, IMPDH II
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